molecular formula C26H30N2O4S B10793416 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2'-yl)acetamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2'-yl)acetamido]morphinan

Cat. No.: B10793416
M. Wt: 466.6 g/mol
InChI Key: WRHNLIOZZWRRPX-UHFFFAOYSA-N
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Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of morphinan, a class of compounds known for their potent analgesic properties. The unique structure of this compound allows it to interact with opioid receptors, making it a valuable candidate for pain management and other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan involves several steps, starting from the basic morphinan structure

    Introduction of Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride.

    Formation of Epoxy Ring: The epoxy ring is formed through an intramolecular cyclization reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Attachment of Thiophen-2’-yl Acetamido Group: This step involves the acylation of the morphinan derivative with thiophen-2’-yl acetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the alkylation and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of the epoxy ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can be substituted with other acyl groups using acyl chlorides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, triethylamine

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups

    Reduction: Opening of the epoxy ring to form diols

    Substitution: Formation of various acyl derivatives

Scientific Research Applications

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan has several scientific research applications:

    Chemistry: Used as a model compound for studying the structure-activity relationship of morphinan derivatives.

    Biology: Investigated for its interactions with opioid receptors and its potential as a tool for studying receptor signaling pathways.

    Medicine: Explored as a potential analgesic with reduced side effects compared to traditional opioids.

    Industry: Potential applications in the development of new pain management therapies and as a reference compound in quality control processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Upon binding to MOR, it induces a conformational change that leads to the activation of downstream signaling pathways, resulting in analgesic effects. The presence of the thiophen-2’-yl acetamido group enhances its binding affinity and selectivity for MOR, potentially reducing the risk of side effects such as respiratory depression and addiction.

Comparison with Similar Compounds

Similar Compounds

    Naltrexone: An opioid receptor antagonist used in the treatment of opioid dependence.

    β-Funaltrexamine (β-FNA): A potent MOR antagonist with similar binding affinity to MOR and kappa-opioid receptor (KOR).

    Cyprodime: A MOR antagonist with moderate selectivity.

Uniqueness

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan is unique due to its dual action as an agonist and antagonist at different opioid receptors. This dual action allows it to provide analgesic effects while potentially reducing the risk of side effects associated with traditional opioids .

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C26H30N2O4S/c29-19-6-5-16-12-20-26(31)8-7-18(27-21(30)13-17-2-1-11-33-17)24-25(26,22(16)23(19)32-24)9-10-28(20)14-15-3-4-15/h1-2,5-6,11,15,18,20,24,29,31H,3-4,7-10,12-14H2,(H,27,30)

InChI Key

WRHNLIOZZWRRPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CC7=CC=CS7

Origin of Product

United States

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